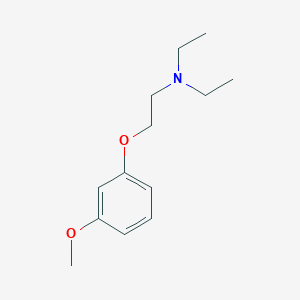
5-(hydroxyimino)-5-(5-isobutyl-2-thienyl)pentanoic acid
Vue d'ensemble
Description
5-(hydroxyimino)-5-(5-isobutyl-2-thienyl)pentanoic acid, commonly known as levetiracetam, is a pharmaceutical drug that is used to treat epilepsy. It was first approved by the US Food and Drug Administration in 1999 and has since become a widely used medication for the treatment of seizures. Levetiracetam belongs to a class of drugs known as antiepileptic drugs (AEDs), which work by reducing the abnormal electrical activity in the brain that causes seizures.
Mécanisme D'action
The exact mechanism of action of levetiracetam is not fully understood. However, it is thought to work by binding to a specific protein in the brain known as synaptic vesicle protein 2A (SV2A). This binding is believed to reduce the release of neurotransmitters such as glutamate, which can cause seizures when released in excessive amounts.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which can have a calming effect and reduce the likelihood of seizures. Additionally, levetiracetam has been shown to reduce the levels of the excitatory neurotransmitter glutamate, which can contribute to the development of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using levetiracetam in lab experiments is its high potency and specificity for SV2A. This makes it a useful tool for studying the role of SV2A in the brain and for developing new drugs that target this protein. However, one limitation of using levetiracetam in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug over time.
Orientations Futures
There are a number of potential future directions for research on levetiracetam. One area of interest is the development of new drugs that target SV2A and other proteins involved in the development of seizures. Additionally, researchers are exploring the potential use of levetiracetam in the treatment of other neurological disorders such as Alzheimer's disease and autism. Finally, there is ongoing research into the mechanisms of action of levetiracetam and other 5-(hydroxyimino)-5-(5-isobutyl-2-thienyl)pentanoic acid, which could lead to new insights into the development and treatment of epilepsy.
Applications De Recherche Scientifique
Levetiracetam has been extensively studied for its efficacy in treating epilepsy. It has been shown to be effective in reducing the frequency and severity of seizures in both adults and children with epilepsy. Additionally, levetiracetam has been studied for its potential use in the treatment of other neurological disorders such as migraine headaches, neuropathic pain, and anxiety disorders.
Propriétés
IUPAC Name |
(5Z)-5-hydroxyimino-5-[5-(2-methylpropyl)thiophen-2-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-9(2)8-10-6-7-12(18-10)11(14-17)4-3-5-13(15)16/h6-7,9,17H,3-5,8H2,1-2H3,(H,15,16)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEACVWLNEFEHTJ-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(S1)C(=NO)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(S1)/C(=N\O)/CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-nitrobenzohydrazide](/img/structure/B3856487.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide](/img/structure/B3856509.png)
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3856521.png)

![4-[2-(2-methylcyclohexylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856529.png)

![2-hydroxy-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3856545.png)


![1-[2-(2,6-diisopropylphenoxy)ethyl]piperidine](/img/structure/B3856558.png)


